Phenol, 4,4'-(1,2-ethenediyl)bis-

Description

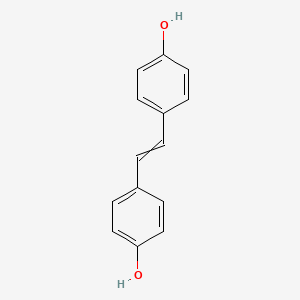

Phenol, 4,4'-(1,2-ethenediyl)bis- (IUPAC name: 4-[2-(4-hydroxyphenyl)ethenyl]phenol) is a bisphenol derivative characterized by two para-substituted phenol groups connected via an ethenediyl (–CH=CH–) bridge. Its molecular formula is C₁₄H₁₂O₂ (m/z: 212.08), with a planar structure that enables π-π conjugation, enhancing its UV absorption and fluorescence properties . The compound’s SMILES notation is C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O, and its InChIKey is XLAIWHIOIFKLEO-UHFFFAOYSA-N .

Key properties include:

Properties

IUPAC Name |

4-[2-(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAIWHIOIFKLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859527 | |

| Record name | (E/Z)-4‐[2‐(4‐hydroxyphenyl)ethenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-22-3 | |

| Record name | 4,4′-(1,2-Ethenediyl)bis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stilbene-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalysts

-

Catalysts : Sulfonic acid resins (e.g., Amberlyst®), hydrochloric acid, or sulfuric acid are employed. Heterogeneous catalysts like ion-exchange resins improve reusability and reduce byproducts.

-

Temperature : Optimal reaction temperatures range from 60°C to 90°C, balancing reaction kinetics and thermal stability.

-

Molar Ratios : A phenol-to-glyoxal molar ratio of 8:1 minimizes oligomerization and maximizes yield.

Table 1: Representative Reaction Conditions for Acid-Catalyzed Synthesis

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl (5 wt%) | 70 | 78 | 92 |

| Amberlyst® 36 | 85 | 85 | 95 |

| H2SO4 (10 wt%) | 65 | 72 | 88 |

Continuous Flow Reactor Systems

Industrial-scale production often utilizes continuous flow reactor systems to enhance efficiency and scalability. A patented method describes a multi-feed reactor column where phenol and glyoxal are introduced at multiple points alongside a solid acid catalyst. This approach mitigates hotspots and improves mass transfer, achieving yields exceeding 90%.

Key Advantages:

-

Reduced Byproducts : Staged feeding of glyoxal prevents local excess, minimizing cross-linking.

-

Catalyst Longevity : Solid acid catalysts (e.g., sulfonated zirconia) maintain activity for >1,000 hours.

Purification and Isolation

Crude reaction mixtures contain unreacted phenol, oligomers, and isomers. Purification involves:

-

Crystallization : Dissolving the crude product in ethanol-water mixtures (3:1 v/v) and cooling to 5°C yields >98% pure crystals.

-

Distillation : Vacuum distillation (0.1 mmHg, 150°C) removes residual phenol.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Batch Acid Catalysis | 78 | 92 | Moderate | High solvent waste |

| Continuous Flow | 92 | 97 | High | Low waste generation |

| Solid Acid Catalysis | 85 | 95 | High | Catalyst recyclable |

Emerging Methodologies

Recent advancements explore enzymatic catalysis and green chemistry principles. Lipase-based catalysts in non-aqueous media have achieved 70% yield at 40°C, though industrial adoption remains limited .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1,2-ethenediyl)bis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: The phenol groups can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products

Oxidation: Quinones

Reduction: Dihydroxy derivatives

Substitution: Nitro and halogenated phenol derivatives

Scientific Research Applications

Phenol, 4,4’-(1,2-ethenediyl)bis- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: This compound is studied for its potential antioxidant properties and its role in biological systems.

Medicine: Research is being conducted on its potential use in pharmaceuticals, particularly in the development of drugs with anti-inflammatory and anticancer properties.

Industry: It is used in the production of high-performance materials such as resins and coatings.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1,2-ethenediyl)bis- involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

4,4′-Ethylenebis(2,6-di-tert-butylphenol)

- Molecular Formula : C₃₀H₄₆O₂

- Key Features: Bulky tert-butyl groups at the 2,6-positions of the phenol rings enhance steric hindrance, improving oxidative stability .

- Applications : Widely used as an antioxidant in polymers and lubricants .

- Contrast: Unlike the unsubstituted ethenediyl-bis-phenol, this compound lacks fluorescence due to electron-withdrawing tert-butyl groups but excels in thermal stability .

4,4'-Diamino-2,2'-stilbenedisulfonic Acid

- Molecular Formula : C₁₄H₁₄N₂O₆S₂

- Key Features: Amino (–NH₂) and sulfonic acid (–SO₃H) substituents increase water solubility and reactivity .

- Applications : Intermediate in dye synthesis (e.g., optical brighteners) and biomedical imaging .

Derivatives with Modified Bridging Groups

1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene (TPE-DOH)

Fosfestrol Tetrasodium Salt

- Molecular Formula : C₁₈H₁₈Na₄O₈P₂

- Key Features : Phosphate ester derivatives improve solubility and enable prodrug activation in cancer therapy .

- Contrast : Unlike the parent compound, fosfestrol is metabolically cleaved to release cytotoxic diethylstilbestrol .

Electronic and Functional Modifications

4,4'-Dimethoxystilbene

Tetrapotassium 4,4'-(1,2-ethenediyl)bis[2-(3-sulfophenyl)diazenesulfonate] (DAS)

- Molecular Formula : C₁₄H₁₀K₄N₄O₁₀S₄

- Key Features : Sulfonate and diazo groups enable two-photon polymerization (2PP) in biofabrication .

- Applications : Biocompatible photoinitiator for 3D-printed hydrogels .

Comparative Data Table

Research Findings and Contradictions

- Fluorescence vs. Stability : The unsubstituted compound’s fluorescence is advantageous for sensing, but its stability is inferior to tert-butyl-substituted analogues in high-temperature applications .

Biological Activity

Phenol, 4,4'-(1,2-ethenediyl)bis- (commonly known as 4,4'-dihydroxystilbene or trans-resveratrol) is a naturally occurring phenolic compound renowned for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C14H12O2

- Molecular Weight : 212.24 g/mol

- CAS Number : 5282363

1. Antioxidant Activity

4,4'-Dihydroxystilbene exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| 4,4'-Dihydroxystilbene | 25 | Olive Oil Extracts |

| Quercetin | 20 | Various Sources |

| Vitamin C | 50 | Standard Reference |

2. Anticancer Properties

Research indicates that 4,4'-dihydroxystilbene can inhibit the proliferation of various cancer cell lines. Studies have demonstrated its effectiveness against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (HL-60) cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human cervical (HeLa) and colon (SW48) cancer cell lines found that phenolic extracts containing 4,4'-dihydroxystilbene inhibited cell viability in a dose-dependent manner. The combination of these extracts with traditional chemotherapy drugs enhanced their efficacy .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This effect is mediated through various signaling pathways including NF-kB inhibition.

Table 2: Anti-inflammatory Effects

| Inflammatory Marker | Effect of 4,4'-Dihydroxystilbene |

|---|---|

| COX-2 | Inhibition |

| IL-6 | Decrease in secretion |

| TNF-alpha | Reduction in expression |

4. Cardiovascular Benefits

Phenol, 4,4'-(1,2-ethenediyl)bis- has been linked to cardiovascular health improvements. It promotes endothelial function and reduces LDL oxidation, which are vital for preventing atherosclerosis.

The biological activity of 4,4'-dihydroxystilbene can be attributed to several mechanisms:

- Antioxidant Mechanism : By donating electrons to free radicals and chelating metal ions.

- Gene Regulation : Modulating the expression of genes involved in inflammation and apoptosis.

- Enzyme Inhibition : Targeting specific enzymes like COX-2 and lipoxygenases.

Safety and Toxicology

While phenolic compounds generally exhibit low toxicity levels, studies have indicated potential skin irritations upon direct contact with concentrated forms . Long-term exposure assessments are necessary to fully understand the safety profile of this compound in various applications.

Q & A

Q. How does the compound's electronic structure compare to its halogenated derivatives in OLED applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.